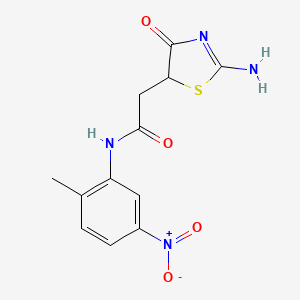
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid” is C9H17NO3 . The structure includes a piperidine ring with a hydroxymethyl group attached to one of the carbon atoms in the ring. This is further connected to a propionic acid group .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
The molecular weight of “3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid” is 187.236 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the retrieved papers.Scientific Research Applications
Drug Designing
Piperidine derivatives, such as “3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Proteomics Research
“3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level .
Synthesis of Piperidine Derivatives
This compound can be used in the synthesis of various piperidine derivatives . These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
“3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid” can be used in the biological evaluation of potential drugs . It can be used to test the biological activity and pharmacological activity of potential drugs .
Inhibition of NE Release and Superoxide Anion Generation
One of the derivatives of this compound, 6-[3-(hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one, showed a potent dual inhibitory effect on NE release and superoxide anion generation . This suggests that “3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid” and its derivatives could be potential lead compounds for the discovery of anti-inflammatory drug candidates .
Discovery of New Coordination Polymers
Although not directly related to “3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid”, similar compounds such as 3-Pyridinepropionic acid have been used in the preparation of new coordination polymers . This suggests potential applications of “3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid” in the field of materials science and coordination chemistry .
Future Directions
Piperidine derivatives play a significant role in the pharmaceutical industry, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Future directions may include the development of new synthesis methods, discovery of new biological targets, and design of new drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, often involving peripheral vasodilation .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Result of Action
It is known that piperidine derivatives can have various biological and pharmacological activities .
Action Environment
It has been shown that certain reactions involving piperidine derivatives can be carried out in water as a solvent .
properties
IUPAC Name |
3-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-7-8-2-1-4-10(6-8)5-3-9(12)13/h8,11H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMLBQVNDDKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

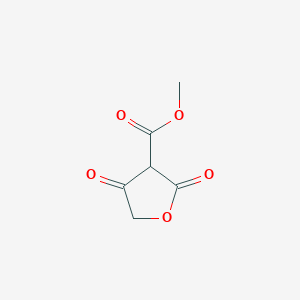
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)

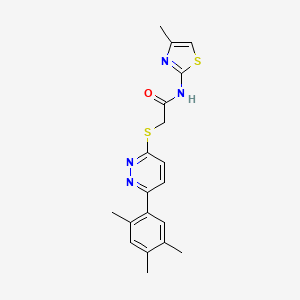
![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

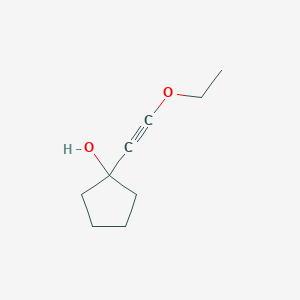
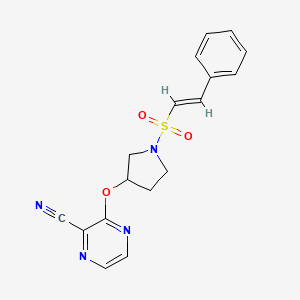
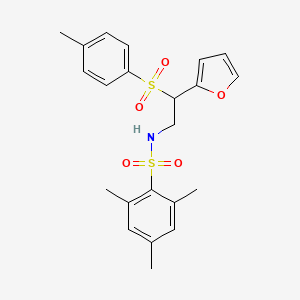

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)
![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)

